![molecular formula C17H18N4O2 B2885072 N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]pyrazine-2-carboxamide CAS No. 1207035-04-8](/img/structure/B2885072.png)
N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]pyrazine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]pyrazine-2-carboxamide is a chemical compound with potential applications in various fields, including medical, environmental, and industrial research. This compound is characterized by its unique structure, which includes a pyrazine ring and a piperidinone moiety. The presence of these functional groups contributes to its diverse chemical reactivity and biological activity.
作用機序
Target of Action
The primary target of N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]pyrazine-2-carboxamide, also known as apixaban, is Factor Xa (FXa) . FXa is a crucial enzyme in the coagulation cascade, responsible for the conversion of prothrombin to thrombin, which then leads to the formation of blood clots .
Mode of Action
Apixaban acts as a direct inhibitor of FXa . It binds to FXa with an inhibitory constant of 0.08 nM, demonstrating over 30,000-fold selectivity for FXa over other human coagulation proteases . This binding results in a rapid onset of inhibition of FXa, affecting both free and clot-bound FXa activity .
Biochemical Pathways
By inhibiting FXa, apixaban disrupts the coagulation cascade, reducing the generation of thrombin . This action results in a dose-dependent antithrombotic efficacy, as demonstrated in pre-clinical studies .
Pharmacokinetics
Apixaban exhibits good bioavailability, low clearance, and a small volume of distribution in both animals and humans . Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion . The major circulating metabolite of apixaban in humans is a sulfate conjugate of Ο-demethyl apixaban, which is inactive against human FXa .
Result of Action
The inhibition of FXa by apixaban leads to a reduction in thrombin generation, thereby decreasing the risk of thrombus formation . This makes apixaban effective in the prevention and treatment of various thromboembolic diseases .
Action Environment
The action of apixaban can be influenced by various environmental factors. For instance, the synthesis of apixaban involves the oxidation of the piperidine cycle to the corresponding lactam under a CO2 atmosphere . Furthermore, the efficacy of apixaban can be affected by drug-drug interactions, although it has a low potential for such interactions .
生化学分析
Biochemical Properties
N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]pyrazine-2-carboxamide has been found to interact with several enzymes and proteins. It acts as a competitive inhibitor of Factor Xa, a key enzyme in the coagulation cascade . This interaction is characterized by a rapid onset of inhibition, with an association rate constant of approximately 20 μM^-1/s .
Cellular Effects
In terms of cellular effects, this compound has been shown to influence cell function by reducing thrombin generation, thereby indirectly inhibiting platelet aggregation . This effect on cellular metabolism has significant implications for the prevention and treatment of thromboembolic diseases .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, specifically Factor Xa . By acting as a competitive inhibitor, it prevents the action of Factor Xa, leading to reduced thrombin generation .
Temporal Effects in Laboratory Settings
Over time, this compound demonstrates stable effects in laboratory settings . Its impact on cellular function remains consistent over time, indicating its potential for long-term use .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage . It has been shown to exhibit dose-dependent antithrombotic efficacy at doses that preserve hemostasis .
Metabolic Pathways
This compound is involved in the coagulation cascade, a key metabolic pathway in the body . It interacts with Factor Xa, influencing the flux of this pathway .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]pyrazine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-methyl-3-nitrobenzoic acid with piperidinone under specific conditions to form the intermediate compound. This intermediate is then reacted with pyrazine-2-carboxylic acid to yield the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to optimize the yield and purity of the compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the consistent quality of the final product .
化学反応の分析
Types of Reactions
N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]pyrazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .
科学的研究の応用
Scientific Applications of N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]pyrazine-2-carboxamide
This compound is a compound with pyrazine and carboxamide functional groups, featuring a piperidinone moiety in its structure. The molecular formula of this compound is C₂₁H₂₀N₄O₂. It is investigated for its biological activities, particularly in enzyme inhibition and therapeutic applications.
Potential Applications
- Anticoagulation Therapies this compound is a competitive inhibitor of Factor Xa, an enzyme in the coagulation cascade. The inhibition of Factor Xa leads to reduced thrombin generation and inhibits platelet aggregation, which makes it potentially relevant in anticoagulation therapies. The compound binds with biomolecules and alters cellular functions related to coagulation.
Interactions with Enzymes and Proteins
Studies indicate that this compound interacts with several enzymes and proteins. As a competitive inhibitor of Factor Xa, it may influence other components of the coagulation pathway, suggesting the need for further investigation into its pharmacodynamics and pharmacokinetics in vivo.
Competitive Specificity
類似化合物との比較
Similar Compounds
Similar compounds include other pyrazine derivatives and piperidinone-containing molecules. Examples include:
- N-(4-methoxyphenyl)-pyrazine-2-carboxamide
- N-(4-chlorophenyl)-pyrazine-2-carboxamide
Uniqueness
N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]pyrazine-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
生物活性
N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]pyrazine-2-carboxamide, commonly known as Apixaban , is a small-molecule compound recognized for its significant biological activity, particularly as a selective inhibitor of Factor Xa (FXa). This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C17H18N4O2, with a molecular weight of 310.35 g/mol. The compound features a pyrazine ring and a carboxamide functional group, contributing to its biological interactions.
Property | Value |
---|---|
Common Name | Apixaban |
CAS Number | 1207035-04-8 |
Molecular Formula | C₁₇H₁₈N₄O₂ |
Molecular Weight | 310.35 g/mol |
Apixaban acts primarily as a competitive inhibitor of Factor Xa , an essential enzyme in the coagulation cascade. By inhibiting FXa, Apixaban reduces thrombin generation, which subsequently leads to decreased platelet aggregation. This mechanism positions Apixaban as a crucial agent in anticoagulation therapy, particularly for conditions such as atrial fibrillation and venous thromboembolism.
Inhibition of Factor Xa
Research has demonstrated that Apixaban exhibits high selectivity for FXa, making it effective in reducing thrombin levels in various biological settings. Studies indicate that the compound binds to the active site of FXa, inhibiting its activity effectively at low concentrations .
Cellular Effects
Apixaban's influence on cellular functions has been documented in several studies. It has been shown to significantly decrease thrombin generation in human plasma and inhibit platelet aggregation in vitro. These effects are critical for its role in managing thromboembolic disorders.
Animal Model Studies
In vivo studies have explored the dosage effects of Apixaban on various animal models, showing that the compound's anticoagulant effects are dose-dependent. For instance, higher doses correlate with more pronounced inhibition of thrombus formation in models of arterial thrombosis .
Case Studies
Several clinical trials have evaluated the efficacy and safety of Apixaban:
- ARISTOTLE Trial : This pivotal study compared Apixaban with warfarin in patients with atrial fibrillation. Results indicated that Apixaban significantly reduced the risk of stroke and systemic embolism while demonstrating a lower rate of major bleeding events compared to warfarin .
- AMPLIFY Study : This trial assessed Apixaban for the treatment of deep vein thrombosis (DVT) and pulmonary embolism (PE). The findings confirmed its effectiveness in reducing recurrent venous thromboembolism with an acceptable safety profile.
特性
IUPAC Name |
N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c1-12-5-6-13(20-17(23)14-11-18-7-8-19-14)10-15(12)21-9-3-2-4-16(21)22/h5-8,10-11H,2-4,9H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNUMEVGYGOZYHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=NC=CN=C2)N3CCCCC3=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。